molecular formula C13H15BrN4OS B2934692 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379972-92-4

5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2934692
CAS No.: 2379972-92-4
M. Wt: 355.25
InChI Key: FPRWHQRPNDFPDS-UHFFFAOYSA-N
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Description

5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thioamides under basic conditions.

    Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Pyrimidine Ring Formation: The pyrimidine ring can be constructed using condensation reactions between amidines and β-dicarbonyl compounds.

    Final Coupling: The final step involves coupling the thiazole-piperidine intermediate with the brominated pyrimidine under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thiazole and piperidine rings can participate in oxidation and reduction reactions, modifying the electronic properties of the compound.

    Coupling Reactions: The methoxy group can be involved in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling: Palladium catalysts and ligands are often used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic structures.

Scientific Research Applications

5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}benzene
  • 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}thiophene
  • 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}furan

Uniqueness

The uniqueness of 5-Bromo-2-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methoxy}pyrimidine lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and chemical probes.

Properties

IUPAC Name

2-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4OS/c14-11-6-16-12(17-7-11)19-9-10-2-1-4-18(8-10)13-15-3-5-20-13/h3,5-7,10H,1-2,4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRWHQRPNDFPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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